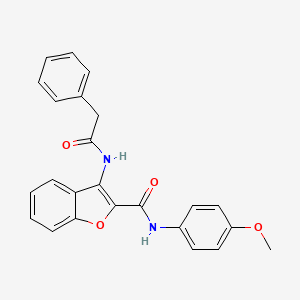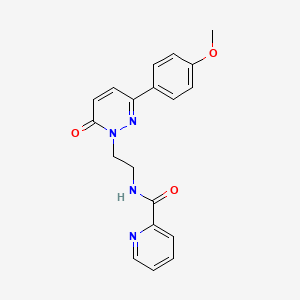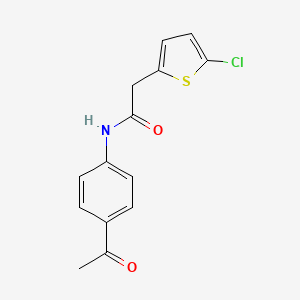![molecular formula C11H11N3O2S B2596994 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 941909-35-9](/img/structure/B2596994.png)
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound featuring a unique combination of a cyclopentathiazole ring and an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclopentathiazole ring can be formed through the reaction of a suitable amine with a thioamide, followed by cyclization. The isoxazole ring is then introduced via a cycloaddition reaction involving a nitrile oxide intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine: Shares the cyclopentathiazole ring but lacks the isoxazole moiety.
2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one: Another related compound with a similar core structure but different functional groups.
Uniqueness: N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is unique due to the presence of both the cyclopentathiazole and isoxazole rings, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-6-5-8(14-16-6)10(15)13-11-12-7-3-2-4-9(7)17-11/h5H,2-4H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROGAQIRAUIJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2596913.png)
![N-(3-fluorophenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2596915.png)


![9-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2596920.png)



![3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2596927.png)
![Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate](/img/structure/B2596928.png)
![ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2596931.png)

![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2596933.png)
